molecular formula C7H5O6-3 B1265262 (2E)-but-2-ene-1,2,3-tricarboxylate

(2E)-but-2-ene-1,2,3-tricarboxylate

Cat. No. B1265262
M. Wt: 185.11 g/mol
InChI Key: NUZLRKBHOBPTQV-ONEGZZNKSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-but-2-ene-1,2,3-tricarboxylate is tricarboxylate anion of of (2E)-but-2-ene-1,2,3-tricarboxylic acid. It is a conjugate base of a (2E)-but-2-ene-1,2,3-tricarboxylic acid.

Scientific Research Applications

Click Chemistry and Drug Discovery

(Kolb & Sharpless, 2003) explored the use of click chemistry in drug discovery. This chemistry involves practical and reliable transformations, such as the copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes. It finds applications in various aspects of drug discovery, including combinatorial chemistry, proteomics, and DNA research.

Novel Catalysts in Organic Synthesis

(Ghorbani‐Choghamarani & Akbaripanah, 2012) introduced 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid as a novel and green catalyst for the formylation of alcohols and amines. This approach offers a mild and environmentally friendly method for organic synthesis.

Nanocrystal Chemistry

(Anderson et al., 2013) examined the displacement of metal carboxylate complexes from nanocrystals by Lewis bases. Their findings are significant for understanding the dynamic structure and composition of nanocrystals, which is crucial for their synthesis and application in various fields, including electronics and photonics.

Supramolecular Chemistry

(Schulze & Schubert, 2014) discussed the diverse supramolecular interactions of 1,2,3-triazoles. Their research highlights the versatility of these compounds in coordination chemistry, catalysis, and anion recognition, among other applications.

Catalysis in Organic Reactions

(Farcasiu, 1994) explored the catalytic reaction of but-1-ene, leading to various products. This study contributes to understanding catalysis mechanisms and developing new catalytic processes in organic chemistry.

Liquid- and Solid-Phase Synthesis

(Attanasi et al., 2001) presented a method for synthesizing quinoxalines from 3-diazenylbut-2-enes. Their work demonstrates the utility of this approach in both liquid- and solid-phase synthesis, expanding the toolbox for synthesizing complex organic molecules.

Lanthanide Podates

(Sénégas et al., 2003) studied the impact of connecting terminal carboxylate groups in lanthanide podates. Their research is valuable for understanding the structural, electronic, and photophysical properties of lanthanide complexes, which are important in materials science and photonics.

Gold-Catalyzed Reactions

(Cheong et al., 2008) explored gold-catalyzed cycloisomerization of 1,5-allenynes, a significant advancement in the field of catalysis, with implications for organic synthesis and material science.

properties

Product Name

(2E)-but-2-ene-1,2,3-tricarboxylate

Molecular Formula

C7H5O6-3

Molecular Weight

185.11 g/mol

IUPAC Name

(E)-but-2-ene-1,2,3-tricarboxylate

InChI

InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-3/b4-3+

InChI Key

NUZLRKBHOBPTQV-ONEGZZNKSA-K

Isomeric SMILES

C/C(=C(/CC(=O)[O-])\C(=O)[O-])/C(=O)[O-]

Canonical SMILES

CC(=C(CC(=O)[O-])C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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